

Spectroscopic Analysis of N-Nitroso Fluoxetine: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso fluoxetine*

Cat. No.: *B6179763*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of **N-Nitroso fluoxetine**, a potential impurity in the manufacturing of fluoxetine. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive experimental protocols.

Introduction

N-Nitroso fluoxetine is a nitrosamine impurity that can form during the synthesis or storage of fluoxetine, a widely used antidepressant. Due to the potential carcinogenic nature of nitrosamine compounds, regulatory agencies require strict control and monitoring of their levels in pharmaceutical products. Spectroscopic methods are essential for the unambiguous identification and quantification of such impurities. This guide focuses on the application of NMR, IR, and MS for the structural elucidation of **N-Nitroso fluoxetine**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of **N-Nitroso fluoxetine**, enabling its identification and quantification at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.

Data Presentation

Table 1: Mass Spectrometry Data for **N-Nitroso Fluoxetine**

Parameter	Value	Reference
Molecular Formula	C ₁₇ H ₁₇ F ₃ N ₂ O ₂	
Molecular Weight	338.3 g/mol	
Monoisotopic Mass	338.1242 Da	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion (m/z)	339.1	
Product Ions (m/z)	177.0, 117.1	

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the determination of **N-Nitroso fluoxetine** in a drug substance.

1. Sample Preparation:

- Accurately weigh approximately 100 mg of the fluoxetine drug substance into a suitable centrifuge tube.
- Add 1.0 mL of an internal standard solution (e.g., **N-Nitroso fluoxetine-d5**).
- Add 9.0 mL of methanol.
- Vortex the sample for 1 minute and sonicate for 10 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient program to separate **N-Nitroso fluoxetine** from the active pharmaceutical ingredient (API) and other impurities.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of **N-Nitroso fluoxetine**. Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a mixture of E and Z isomers, which can be observed as two distinct sets of signals in the NMR spectrum.

Data Presentation

Table 2: Predicted ^1H NMR Spectral Data for **N-Nitroso Fluoxetine** (E/Z Isomers)

Assignment	Chemical Shift (δ , ppm) - E Isomer (Predicted)	Chemical Shift (δ , ppm) - Z Isomer (Predicted)	Multiplicity
Aromatic-H	7.10 - 7.60	7.10 - 7.60	m
O-CH	5.50	5.70	dd
N-CH ₂	3.60	4.10	t
N-CH ₃	3.80	3.10	s
CH ₂	2.20	2.40	m

Table 3: Predicted ¹³C NMR Spectral Data for **N-Nitroso Fluoxetine** (E/Z Isomers)

Assignment	Chemical Shift (δ , ppm) - E Isomer (Predicted)	Chemical Shift (δ , ppm) - Z Isomer (Predicted)
Aromatic-C	115 - 160	115 - 160
CF ₃	~124 (q)	~124 (q)
O-CH	~75	~78
N-CH ₂	~48	~52
N-CH ₃	~42	~35
CH ₂	~30	~32

Note: The predicted chemical shifts are based on the structure of **N-Nitroso fluoxetine** and typical values for similar N-nitrosamine compounds. The presence and ratio of E/Z isomers can be influenced by the solvent and temperature.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

- Dissolve 5-10 mg of the **N-Nitroso fluoxetine** reference standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Experiments:
 - ^1H NMR
 - ^{13}C NMR
 - 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural elucidation.
- Temperature: Conduct experiments at a controlled temperature (e.g., 298 K). Variable temperature studies can be performed to investigate the dynamics of E/Z isomerization.
- Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the **N-Nitroso fluoxetine** molecule. The key vibrational bands of interest are those associated with the N=N=O group, aromatic rings, and the C-O-C ether linkage.

Data Presentation

Table 4: Predicted IR Absorption Data for **N-Nitroso Fluoxetine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~1450	Strong	N-N=O stretch
1250 - 1200	Strong	C-O-C asymmetric stretch
1100 - 1000	Strong	C-F stretch (from CF ₃ group)
~1050	Medium	N-N stretch

Experimental Protocol: FTIR Analysis

1. Sample Preparation (Attenuated Total Reflectance - ATR):

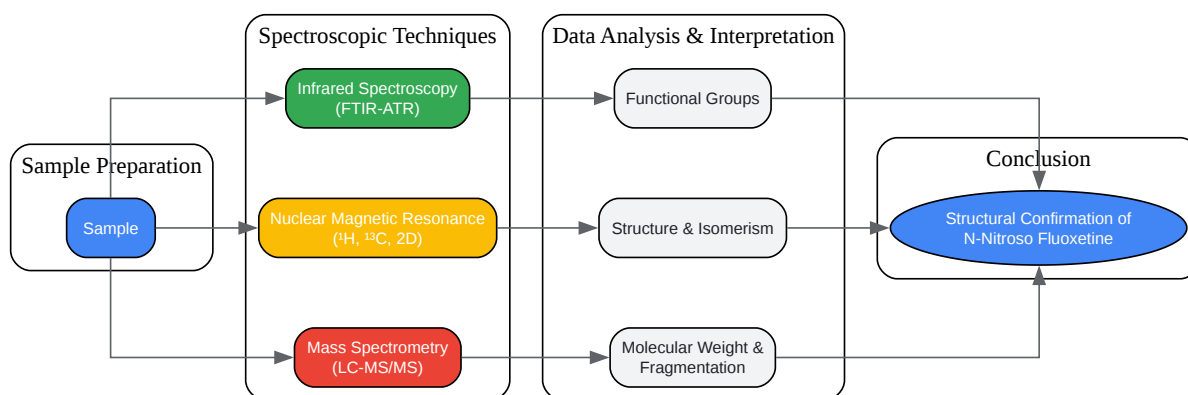
- Place a small amount of the solid **N-Nitroso fluoxetine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. FTIR Spectrometer and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
- Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or theoretical predictions.

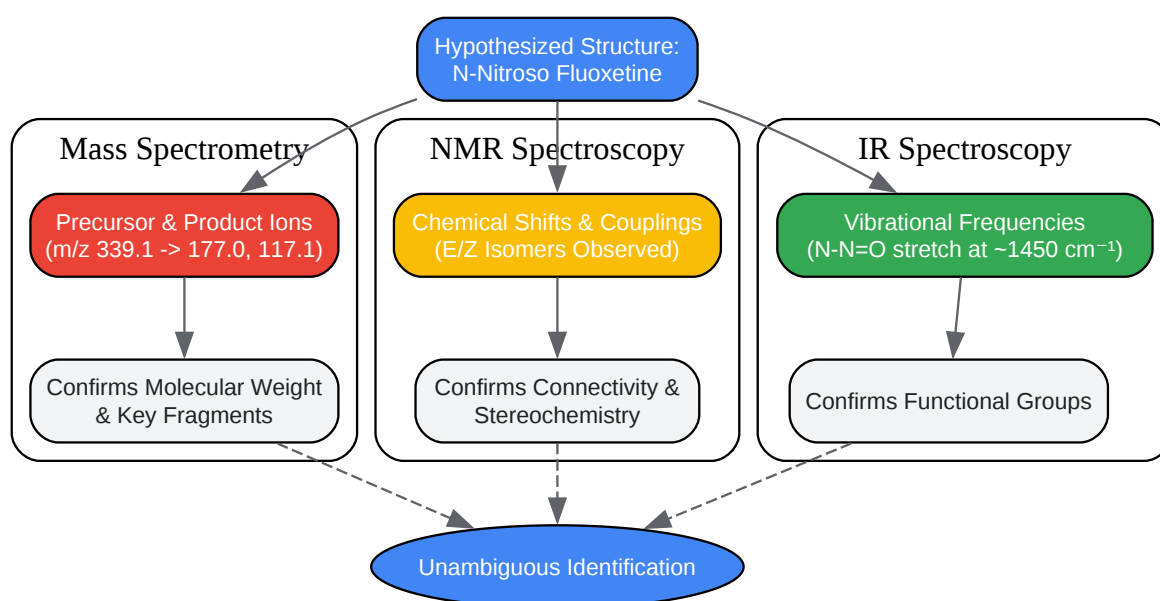
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Nitroso fluoxetine**.



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Caption: General workflow for the spectroscopic analysis of **N-Nitroso fluoxetine**.



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Caption: Logical relationship of spectroscopic data for structural confirmation.

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